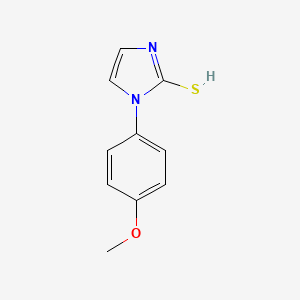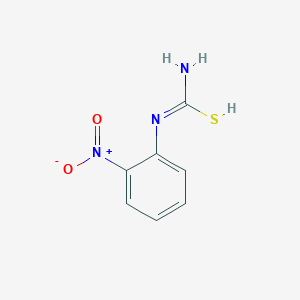
N'-(3-nitrophenyl)carbamimidothioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-nitrophenyl)carbamimidothioic acid is a chemical compound that belongs to the class of carbamimidothioic acids This compound is characterized by the presence of a nitrophenyl group attached to the carbamimidothioic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-nitrophenyl)carbamimidothioic acid typically involves the reaction of 3-nitroaniline with thiourea under specific conditions. One common method includes the following steps:
Reaction of 3-nitroaniline with thiourea: This reaction is carried out in the presence of a suitable solvent such as ethanol or water. The mixture is heated to a temperature range of 60-80°C for several hours to facilitate the formation of the desired product.
Purification: The crude product is purified using recrystallization techniques, often employing solvents like ethanol or methanol to obtain pure N’-(3-nitrophenyl)carbamimidothioic acid.
Industrial Production Methods
In an industrial setting, the production of N’-(3-nitrophenyl)carbamimidothioic acid may involve more scalable and efficient methods. These methods often include:
Continuous flow reactors: These reactors allow for the continuous production of the compound, improving yield and reducing reaction time.
Catalysts: The use of catalysts can enhance the reaction rate and selectivity, making the process more efficient.
化学反应分析
Types of Reactions
N’-(3-nitrophenyl)carbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N’-(3-nitrophenyl)carbamimidothioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of N’-(3-nitrophenyl)carbamimidothioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and cell proliferation, contributing to its biological effects.
相似化合物的比较
Similar Compounds
N’-(4-nitrophenyl)carbamimidothioic acid: Similar structure but with the nitro group in the para position.
N’-(2-nitrophenyl)carbamimidothioic acid: Similar structure but with the nitro group in the ortho position.
Thiourea derivatives: Compounds with similar thiourea moieties but different substituents on the aromatic ring.
Uniqueness
N’-(3-nitrophenyl)carbamimidothioic acid is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. This positional isomerism can result in different chemical and biological properties compared to its ortho and para counterparts.
属性
IUPAC Name |
N'-(3-nitrophenyl)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-7(13)9-5-2-1-3-6(4-5)10(11)12/h1-4H,(H3,8,9,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEMUQNZGCZHHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=C(N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=C(N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B7724857.png)




![4-(4-Methoxy-phenyl)-[1,2,4]triazole-3,5-dione](/img/structure/B7724873.png)

![2-[4-(3-Methylbenzoyl)piperazin-1-ium-1-yl]acetate](/img/structure/B7724892.png)




